

In Vitro Characterization of BMS-960: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune responses. This document provides an in-depth technical overview of the in vitro characterization of **BMS-960**, summarizing its bioactivity, and detailing the experimental protocols for key assays. The information presented is intended to guide researchers in the further study and development of this and similar S1P1 receptor modulators.

Core Pharmacological Data

The in vitro activity of **BMS-960** has been primarily characterized by its potent agonism at the human S1P1 receptor. The key quantitative metric identified is its half-maximal effective concentration (EC50) in a functional assay measuring G protein activation.

Parameter	Value (nM)	Assay System	Reference
EC50	3.5	[35S]GTPyS binding assay in CHO cell membranes expressing human S1P1	[1]

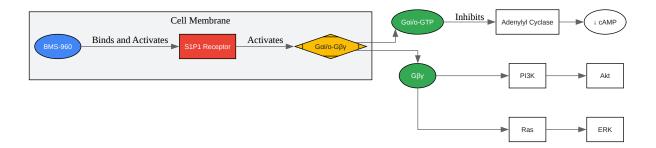


Mechanism of Action and Signaling Pathway

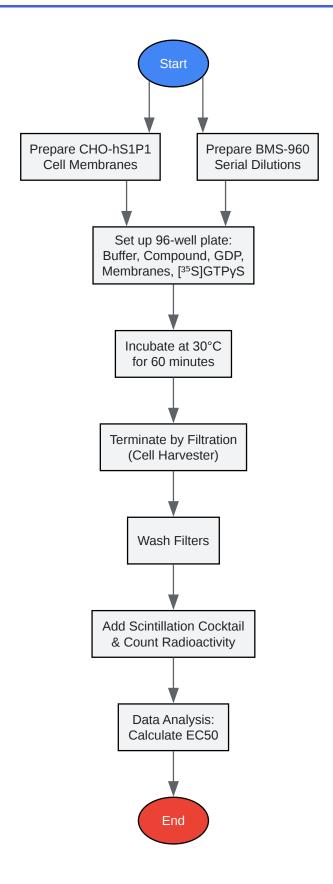
BMS-960 exerts its effects by binding to and activating the S1P1 receptor. The S1P1 receptor is coupled to the Gi/o family of heterotrimeric G proteins.[2][3] Upon agonist binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the α subunit of the G protein. This leads to the dissociation of the G α i/o and G β y subunits, which then modulate the activity of various downstream effector proteins.

The primary signaling cascade initiated by S1P1 activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, the Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration.[2][4][5][6]









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